2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol
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Overview
Description
2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophene ring at the 6-position
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been reported to possess a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive and anticonvulsant activities . They have also been used in the design of a variety of tyrosine kinase inhibitors .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, often resulting in inhibition or modulation of the target’s function .
Biochemical Pathways
Pyrimidine derivatives have been shown to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-hydroxy-6-chloropyrimidine with thiophene-3-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxy-6-(thiophen-2-yl)pyrimidine: Similar structure but with the thiophene ring at the 2-position.
2-Methyl-6-(furan-3-yl)pyrimidin-4-ol: Similar structure but with a furan ring instead of a thiophene ring.
2-Methyl-6-(phenyl)pyrimidin-4-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for developing novel therapeutic agents and advanced materials .
Properties
IUPAC Name |
2-methyl-4-thiophen-3-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNMJJVYAMIBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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